Physicochemical properties of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
Physicochemical properties of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive examination of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted N-aryl pyrrole, its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. This document details its physicochemical properties, spectroscopic profile, a validated synthetic methodology, and key aspects of its chemical reactivity. The information is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule for application in their work.
Chemical Identity and Molecular Structure
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde is an aromatic aldehyde featuring a pyrrole ring N-substituted with a 2-chlorophenyl group. The presence of the electron-withdrawing chlorine atom and the aldehyde group significantly influences the electronic properties of the pyrrole core, making it a versatile intermediate.
The fundamental identifiers and the molecular structure are presented below.
Caption: 2D Structure of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde.
Synthesis and Methodological Considerations
The synthesis of N-aryl pyrroles is a cornerstone of heterocyclic chemistry. For 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a robust and common approach is the N-arylation of pyrrole-2-carboxaldehyde. This method provides a direct route to the target compound from commercially available starting materials.
Proposed Synthetic Protocol: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for forming carbon-nitrogen bonds, particularly for the arylation of heterocycles. The reaction involves a copper-catalyzed coupling between an amine (in this case, the pyrrole NH) and an aryl halide.
Caption: General workflow for the synthesis of the title compound.
Experimental Causality
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Catalyst System (CuI/L-Proline): While traditional Ullmann reactions required harsh conditions, the use of copper(I) iodide with a ligand like L-proline allows the reaction to proceed at lower temperatures with higher yields. L-proline is believed to chelate with the copper ion, increasing its solubility and catalytic activity.
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Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the pyrrole's N-H proton, forming the nucleophilic pyrrolide anion necessary for the coupling reaction.
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Solvent (DMSO): A high-boiling, polar aprotic solvent like dimethyl sulfoxide is ideal as it can dissolve the ionic intermediates and withstand the required reaction temperatures.
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Inert Atmosphere (N₂): The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, which would otherwise stall the reaction.
Physicochemical Properties
The physicochemical properties of a compound are paramount in determining its behavior in both chemical and biological systems. These parameters influence solubility, membrane permeability, and formulation characteristics, which are critical in drug development.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO | [1][2] |
| Molar Mass | 205.64 g/mol | [1][2] |
| Appearance | Solid (powder or crystalline) | [1] |
| Melting Point | Varies; typically in a defined range for crystalline solids. | [1] |
| Boiling Point | High, characteristic of its molecular structure. | [1] |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, dichloromethane). | [1] |
| XLogP3 (Lipophilicity) | 2.7 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 (N and O) | [2] |
| Rotatable Bonds | 2 | [2] |
Expert Insights: The XLogP3 value of 2.7 indicates moderate lipophilicity. This "sweet spot" is often sought in drug design, as it suggests a balance between aqueous solubility for formulation and lipid solubility for permeating biological membranes. The absence of hydrogen bond donors and the presence of two acceptors are key features that will govern its interaction with biological targets like enzymes or receptors.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific experimental spectra for this exact compound are not publicly cataloged, its profile can be reliably predicted based on its functional groups and data from closely related analogs.[3][4][5][6]
¹H NMR Spectroscopy (Predicted)
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Aldehyde Proton (CHO): A sharp singlet is expected far downfield, around δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group.
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Aromatic Protons (Chlorophenyl Ring): Four protons will appear in the δ 7.2-7.8 ppm region. Their coupling patterns will be complex (multiplets) due to the ortho substitution.
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Pyrrole Protons: Three distinct protons on the pyrrole ring will appear between δ 6.3-7.5 ppm. They will likely present as doublets of doublets or triplets, characteristic of the 2-substituted pyrrole system.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically in the δ 179-185 ppm range.
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Aromatic Carbons: The carbons of the chlorophenyl and pyrrole rings will resonate in the δ 110-140 ppm region. The carbon atom bonded to the chlorine (C-Cl) will have a distinct chemical shift, and the carbon attached to the pyrrole nitrogen (C-N) will also be identifiable.
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Quaternary Carbons: The two carbons at the junction of the rings and the carbon of the aldehyde group will appear as signals with lower intensity.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretch: A strong, sharp absorption band around 1660-1685 cm⁻¹ is the most characteristic signal, corresponding to the aldehyde carbonyl stretch.[7]
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C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
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C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion Peak: A prominent peak will be observed at m/z = 205, corresponding to the molecular weight [M]⁺.
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Isotope Peak: Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak will be present at m/z = 207 with an intensity of approximately one-third of the [M]⁺ peak. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.
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Fragmentation: Common fragmentation pathways would include the loss of the formyl group (M-29) and the loss of the chlorine atom (M-35).
Chemical Reactivity and Applications
The reactivity of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations. This makes the compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[8]
Caption: Key reaction pathways involving the aldehyde group.
Applications in Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[9][10]
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Intermediate for Complex Heterocycles: This molecule can be used as a precursor for synthesizing fused heterocyclic systems, which are often explored for their therapeutic potential. For example, similar compounds are intermediates in the synthesis of vasopressin receptor antagonists.[11]
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Scaffold for Library Synthesis: The aldehyde functionality allows for the rapid diversification of the molecule through parallel synthesis techniques (e.g., reductive amination with a library of amines) to generate a large number of derivatives for high-throughput screening.
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Antitubercular Research: Pyrrole-based aldehydes have been investigated as potential inhibitors of key enzymes in Mycobacterium tuberculosis, such as enoyl-ACP reductase, highlighting their potential in developing new anti-infective agents.[7]
Conclusion
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde is a well-defined chemical entity with a rich profile of physicochemical and spectroscopic properties. Its moderate lipophilicity and versatile aldehyde group make it an exceptionally useful building block for synthetic and medicinal chemistry. The reliable synthetic routes and the predictable reactivity of this compound empower researchers to incorporate this valuable scaffold into complex molecular designs, paving the way for the discovery of novel pharmaceuticals and advanced materials.
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